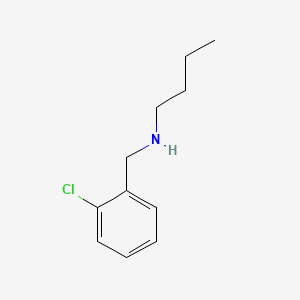

Benzenemethanamine, N-butyl-2-chloro-

Description

Significance of Benzenemethanamine Scaffolds in Advanced Organic Synthesis

The benzenemethanamine scaffold is a cornerstone in modern organic synthesis, primarily serving as a versatile intermediate and a key structural component in more complex molecules. The presence of the amine group allows for a multitude of chemical transformations, including acylation, alkylation, and the formation of imines, making it a valuable building block for the synthesis of nitrogen-containing heterocycles and other intricate molecular architectures. guidechem.comlookchem.com The aromatic ring, on the other hand, can undergo various electrophilic and nucleophilic substitution reactions, further expanding the synthetic possibilities.

The utility of benzenemethanamine derivatives is evident in their application as precursors for pharmaceuticals and agrochemicals. For instance, halogenated benzylamines are recognized as important raw materials for pharmaceutical intermediates and dyes. sigmaaldrich.com The specific substitution pattern on the benzenemethanamine framework can significantly influence the biological activity and physicochemical properties of the resulting molecules.

Historical Context and Evolution of Research on Halogenated Benzylamines

The study of halogenated benzylamines has evolved in tandem with the advancements in synthetic methodologies. Historically, the preparation of these compounds often involved direct halogenation of benzylamine (B48309) or the reduction of corresponding halogenated benzonitriles or benzaldehydes. A significant challenge in the synthesis of halogenated benzylamines has been achieving high selectivity and yield, particularly when dealing with multiple halogen substituents. sigmaaldrich.com

Early methods for the synthesis of compounds like 2-chlorobenzylamine (B130927), a closely related primary amine, involved multi-step processes. For example, a documented synthesis involves the reaction of 2-chlorobenzylphthalimide with potassium hydroxide, followed by acid hydrolysis to yield the desired product. prepchem.com More recent developments have focused on improving the efficiency and selectivity of these synthetic routes. For instance, research has explored the continuous addition of halogenated benzonitriles to a hydrogenation reaction mixture to control the reaction dynamics and enhance the selectivity for the desired halogenated benzylamine. sigmaaldrich.com This highlights a continuous effort to develop more robust and economical processes for the production of this important class of chemical intermediates.

Current Research Landscape and Academic Focus on Benzenemethanamine, N-butyl-2-chloro-

Direct academic research focusing exclusively on Benzenemethanamine, N-butyl-2-chloro- is not extensively documented in publicly available literature. However, the current research landscape for substituted benzylamines, in general, remains active. The interest in this class of compounds is driven by their potential as intermediates in the synthesis of novel compounds with specific biological or material properties.

Research on related compounds provides insight into the potential areas of interest for Benzenemethanamine, N-butyl-2-chloro-. For example, 2-chlorobenzylamine has been investigated for its inhibitory activity against certain enzymes. chemicalbook.com It is plausible that N-alkylation, such as the introduction of a butyl group, could modulate such biological activities by altering the compound's lipophilicity and steric profile.

The synthesis of Benzenemethanamine, N-butyl-2-chloro- would likely proceed through established synthetic routes for secondary amines. One common method is the reductive amination of 2-chlorobenzaldehyde (B119727) with n-butylamine. This two-step, one-pot reaction typically involves the initial formation of an imine, which is then reduced in situ using a suitable reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation. Another viable synthetic pathway is the nucleophilic substitution of 2-chlorobenzyl chloride or a similar halide with n-butylamine.

While specific research on the target compound is sparse, the foundational knowledge of benzenemethanamine chemistry provides a solid framework for its synthesis and potential applications. Further investigation is warranted to fully characterize its properties and explore its utility in various scientific domains.

Compound Data Tables

The following tables provide data for Benzenemethanamine, N-butyl-2-chloro- and related compounds.

Table 1: Chemical Identity of Benzenemethanamine, N-butyl-2-chloro- and Related Compounds

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Benzenemethanamine, N-butyl-2-chloro- | N-butyl-1-(2-chlorophenyl)methanamine | Not available | C₁₁H₁₆ClN | 197.70 |

| Benzenemethanamine, 2-chloro- | 1-(2-chlorophenyl)methanamine | 89-97-4 | C₇H₈ClN | 141.60 sigmaaldrich.comnist.govsigmaaldrich.comthermofisher.com |

| Benzenemethanamine, N-butyl-3-chloro- | N-butyl-1-(3-chlorophenyl)methanamine | 16183-35-0 | C₁₁H₁₆ClN | 197.70 clearsynth.com |

| Benzenemethanamine, 2-chloro-N,N-dimethyl- | 1-(2-chlorophenyl)-N,N-dimethylmethanamine | 10175-31-2 | C₉H₁₂ClN | 169.65 guidechem.com |

| N-butyl-2-chlorobenzamide | N-butyl-2-chlorobenzamide | 62797-97-1 | C₁₁H₁₄ClNO | 211.69 nih.gov |

Table 2: Physicochemical Properties of Related Benzenemethanamine Derivatives

| Compound Name | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Benzenemethanamine, 2-chloro- | 103-104 @ 11 mmHg | 1.173 | 1.562 sigmaaldrich.comsigmaaldrich.com |

| Benzenemethanamine, 2-chloro-N,N-dimethyl- | 90 @ 13 Torr | 1.1 (Predicted) | 1.533 (Predicted) guidechem.com |

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h4-7,13H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEUFOKKVOOXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167257 | |

| Record name | Benzenemethanamine, N-butyl-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16183-39-4 | |

| Record name | Benzenemethanamine, N-butyl-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016183394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-butyl-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzenemethanamine, N Butyl 2 Chloro and Its Analogues

Rational Design and Targeted Synthesis of Benzenemethanamine, N-butyl-2-chloro-

The targeted synthesis of Benzenemethanamine, N-butyl-2-chloro-, requires careful strategic planning to ensure high yields and purity. The primary approaches involve the formation of the crucial C-N bond between the 2-chlorobenzyl moiety and the n-butyl group.

The synthesis of Benzenemethanamine, N-butyl-2-chloro-, can be approached through several strategic multi-step pathways. Two of the most common and effective strategies are the N-alkylation of 2-chlorobenzylamine (B130927) and the reductive amination of 2-chlorobenzaldehyde (B119727).

Strategy 1: N-Alkylation of 2-Chlorobenzylamine This widely used method involves the reaction of 2-chlorobenzylamine with a butyl-containing electrophile. The 2-chlorobenzylamine precursor can be synthesized from 2-chlorobenzyl chloride via methods like the Gabriel synthesis, which involves reaction with potassium phthalimide followed by hydrolysis. ucdavis.edu Once the primary amine is obtained, it can be alkylated using various butylating agents. A common approach is the reaction with an alkyl halide, such as 1-bromobutane, often in the presence of a base to neutralize the HBr byproduct.

Alternatively, a more atom-economical and environmentally benign approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where a primary alcohol like 1-butanol serves as the alkylating agent. acs.org This reaction is typically catalyzed by transition metal complexes (e.g., Ru, Ir) and proceeds through the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction of the imine by the metal hydride species. researchgate.net

Strategy 2: Reductive Amination of 2-Chlorobenzaldehyde This powerful one-pot method involves the reaction of 2-chlorobenzaldehyde with n-butylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, ranging from mild reagents like sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) to catalytic hydrogenation conditions (H₂ gas with a metal catalyst like Pd/C). The choice of reducing agent depends on the presence of other functional groups in the molecule. This approach is often preferred for its efficiency and convergence.

Interactive Data Table: Comparison of Synthetic Strategies

| Strategy | Starting Materials | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| N-Alkylation (Alkyl Halide) | 2-Chlorobenzylamine, Butyl Bromide | Base (e.g., K₂CO₃) | Reliable, well-established | Generates stoichiometric salt waste |

| N-Alkylation (Alcohol) | 2-Chlorobenzylamine, 1-Butanol | Transition metal catalyst (e.g., Ru, Ir) | Atom-economical, produces water as byproduct | Requires catalyst, may need higher temperatures |

Achieving high yield and selectivity in the synthesis of Benzenemethanamine, N-butyl-2-chloro-, particularly via N-alkylation, hinges on the careful optimization of reaction parameters. Key variables include the choice of catalyst, solvent, temperature, and base.

In catalytic N-alkylation using alcohols (the borrowing hydrogen approach), the catalyst is paramount. rug.nl Complexes of iridium and ruthenium are highly effective, while more accessible heterogeneous nickel catalysts have also been shown to promote the N-alkylation of benzyl (B1604629) alcohols. acs.org Catalyst loading is a critical parameter; sufficient catalyst ensures a reasonable reaction rate, but excessive amounts can sometimes promote side reactions like hydrogenolysis. acs.org

Reaction temperature is another crucial factor. While higher temperatures generally increase the reaction rate, they can also lead to undesired side products, such as over-alkylation (formation of a tertiary amine) or decomposition. For instance, in Ni-catalyzed amination of benzyl alcohols, an optimal temperature of 180°C was identified to balance conversion and selectivity. acs.org

The choice of base and solvent can also significantly influence the reaction's outcome. In N-alkylation with alkyl halides, a non-nucleophilic base is required to scavenge the acid produced without competing in the alkylation. In catalytic systems, a base like potassium tert-butoxide is often used to facilitate the initial dehydrogenation of the alcohol. acs.org The solvent must be able to dissolve the reactants and be stable at the required reaction temperature.

Interactive Data Table: Optimization of Catalytic N-Alkylation of a Benzylamine (B48309) Analogue

| Entry | Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | [Ru]-complex (2 mol%) | KOtBu | 70 | 24 | 75 |

| 2 | [Ru]-complex (2 mol%) | KOtBu | 100 | 12 | 92 |

| 3 | [Ir]-complex (1 mol%) | KOtBu | 120 | 24 | 80 |

| 4 | Ni/Al₂O₃-SiO₂ | None | 180 | 18 | 61 (selectivity) |

Note: This table is a representative example based on data for analogous N-alkylation reactions to illustrate the effects of varying conditions. researchgate.netacs.orgacs.org

Stereoselective Synthesis of Chiral Benzenemethanamine Derivatives

While Benzenemethanamine, N-butyl-2-chloro- is achiral, its analogues bearing a substituent on the benzylic carbon are chiral and exist as enantiomers. The synthesis of single-enantiomer chiral amines is of paramount importance in the pharmaceutical industry. Methodologies to achieve this include asymmetric catalysis and the use of chiral auxiliaries.

Directly forming a chiral amine via asymmetric N-alkylation is a highly desirable but challenging transformation. Recent advances have focused on the transition-metal-catalyzed hydrofunctionalization of enamines or their derivatives. One innovative approach is the nickel-catalyzed enantioselective hydroalkylation of N-Cbz-protected enamines (enecarbamates) with alkyl halides. chemrxiv.orgacs.org This method allows for the modular construction of a wide range of α-alkyl chiral amines with high enantioselectivity. The reaction proceeds under mild conditions and demonstrates high functional group tolerance, making it a powerful tool for synthesizing complex chiral amine building blocks. acs.org The key to success is a chiral ligand, often a complex phosphine or N-heterocyclic carbene (NHC), that coordinates to the metal center and creates a chiral environment, directing the alkyl group to one face of the enamine derivative.

Asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for preparing optically active amines. nih.gov This strategy involves two main steps:

Imine Formation: Condensation of a ketone or aldehyde (e.g., 2-chloro-acetophenone) with a primary amine (e.g., n-butylamine) to form a prochiral imine.

Asymmetric Hydrogenation: The C=N double bond of the imine is hydrogenated using molecular hydrogen in the presence of a chiral transition metal catalyst.

Catalysts for this transformation are typically based on rhodium, ruthenium, or iridium, coordinated to chiral phosphine ligands such as BINAP, f-Binaphane, or phosphino-oxazolines (PHOX). nih.govresearchgate.net These catalysts can achieve excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). The choice of ligand, solvent, and additives can be crucial for achieving high activity and stereocontrol. This method has been successfully applied on an industrial scale for the production of chiral amines. nih.gov

Interactive Data Table: Examples of Catalysts in Asymmetric Imine Hydrogenation

| Catalyst System | Substrate Type | Enantiomeric Excess (ee %) |

|---|---|---|

| Ir / f-binaphane | N-Aryl Alkylarylimines | >95% |

| Ir / Phosphino-oxazoline Ligands | N-Aryl Imines | up to 97% |

| Ru / Diamine Ligands | 3H-Indoles | >99% |

Note: This table presents representative data for the asymmetric hydrogenation of imine analogues. nih.govresearchgate.net

An alternative strategy for stereocontrol involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. mdpi.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

In the context of synthesizing chiral benzenemethanamine derivatives, a typical sequence would be:

Attachment: An achiral precursor, such as 2-chlorobenzylamine, is covalently bonded to a chiral auxiliary. Common auxiliaries include Evans oxazolidinones or pseudoephedrine. mdpi.comyoutube.com

Diastereoselective Reaction: The resulting adduct, which now has a defined stereocenter from the auxiliary, undergoes a reaction such as alkylation. The steric and electronic properties of the auxiliary block one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face, thereby creating a new stereocenter with high diastereoselectivity.

Cleavage: The chiral auxiliary is removed under specific chemical conditions (e.g., hydrolysis or reduction), revealing the desired enantiomerically enriched amine product.

This method is robust and reliable, providing a practical route to enantiomerically pure compounds, especially when a suitable asymmetric catalytic system is not available.

Synthesis of Structurally Related Benzenemethanamine Analogues

The creation of libraries of structurally related benzenemethanamine analogues is crucial for structure-activity relationship (SAR) studies. This section explores the synthetic nuances that arise from substituent variations on the aromatic ring and the development of new routes to access diverse chemical architectures.

Exploration of Substituent Effects on Synthetic Pathways

The electronic and steric properties of substituents on the aromatic ring of the precursor aldehyde can significantly influence the course and efficiency of synthetic reactions leading to benzenemethanamine analogues. Reductive amination, a cornerstone reaction for the synthesis of such amines, involves the initial formation of an imine from an aldehyde and a primary amine, followed by its reduction. The nature of the substituents on the benzaldehyde derivative can impact both of these stages.

Electronic Effects: The rate of imine formation is sensitive to the electronic nature of the substituents on the benzaldehyde. Electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack by the amine. Conversely, electron-donating groups can decrease the reactivity of the aldehyde. Studies have shown that in the synthesis of imines from substituted benzaldehydes and primary butylamines, the reaction conversions are generally higher when the benzaldehyde is substituted with an electron-withdrawing group in the para-position. acs.org

Steric Effects: Steric hindrance, particularly from substituents at the ortho position of the benzaldehyde, can impede the approach of the amine nucleophile, thereby slowing down the rate of imine formation. This can lead to lower yields or require more forcing reaction conditions. Research on the synthesis of N-substituted anilines has indicated that reactants with para-substituents tend to produce higher yields compared to their ortho- or meta-substituted counterparts, a phenomenon attributed to reduced steric hindrance.

A pertinent example is the synthesis of N-butyl-p-chlorobenzenemethanamine, a close analogue of the title compound, via reductive amination of p-chlorobenzaldehyde with n-butylamine. Using cobalt-containing catalysts, this reaction has been shown to proceed with yields in the range of 60-89%. mdpi.comresearchgate.net In a related study focusing on the reductive alkylation of benzonitriles with substituted benzaldehydes, the reaction of benzonitrile with 2-chlorobenzaldehyde to produce an analogue of the title compound resulted in a yield of 81%. nih.gov These findings underscore the viability of reductive amination for synthesizing chloro-substituted benzenemethanamine analogues.

To illustrate the impact of substituents, the following table summarizes yields for the synthesis of related N-substituted benzylamines from various substituted precursors.

| Aldehyde/Nitrile Precursor | Amine | Product | Yield (%) |

| p-Chlorobenzaldehyde | n-Butylamine | N-butyl-p-chlorobenzenemethanamine | 60-89 |

| 2-Chlorobenzaldehyde | Benzonitrile (reductive alkylation) | N-(2-chlorobenzyl)benzenamine | 81 |

| p-Methoxybenzaldehyde | n-Butylamine | N-butyl-p-methoxybenzenemethanamine | 72-96 |

Development of Novel Synthetic Routes to Diversified Benzenemethanamine Structures

The quest for more efficient, sustainable, and versatile methods for the synthesis of benzenemethanamine derivatives has led to the development of several innovative synthetic routes. These novel approaches often offer advantages in terms of reaction conditions, catalyst requirements, and substrate scope.

Catalyst- and Additive-Free Synthesis: A noteworthy advancement is the development of a catalyst- and additive-free method for the synthesis of 2-benzyl N-substituted anilines. This approach proceeds through a sequential imine condensation–isoaromatization pathway, starting from (E)-2-arylidene-3-cyclohexenones and primary amines. The operational simplicity and mild reaction conditions make this an attractive strategy for generating a library of structurally diverse aniline derivatives, which are closely related to benzenemethanamines.

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. A novel enzymatic route has been developed for the synthesis of N-benzyl carboxamides, which are structurally related to the target compounds. This method utilizes the reverse reaction of N-substituted formamide deformylase to synthesize N-benzylformamide from benzylamine and formate. nih.govresearchgate.net The high specificity and mild reaction conditions of enzymatic catalysis present a promising avenue for the synthesis of complex amine derivatives.

One-Pot Synthesis from Nitroaromatics: A highly efficient one-pot synthesis of N-alkylaminobenzenes has been developed, starting from nitroaromatics. This method involves the reduction of the nitro group followed by a reductive amination with a carbonyl compound. This approach is chemoselective and produces high yields of the desired N-alkylated aromatic amines without the need to isolate intermediates.

The table below provides a comparative overview of these novel synthetic routes.

| Synthetic Route | Key Features | Starting Materials | Product Class |

| Catalyst- and Additive-Free Synthesis | Mild conditions, operational simplicity | (E)-2-arylidene-3-cyclohexenones, primary amines | 2-Benzyl N-substituted anilines |

| Enzymatic Synthesis | High selectivity, green chemistry | Benzylamine, formate | N-Benzyl carboxamides |

| One-Pot from Nitroaromatics | High efficiency, chemoselective | Nitroaromatics, carbonyl compounds | N-Alkylaminobenzenes |

Elucidation of Reaction Mechanisms and Kinetics

Catalytic Transformations Involving Benzenemethanamine, N-butyl-2-chloro- and Related Structures

Catalysis offers powerful tools for forming and transforming C-N bonds, often with high efficiency and selectivity. Reactions involving benzenemethanamine structures can be significantly influenced by transition metal and organocatalysts.

The hydroamination of alkenes, the formal addition of an N-H bond across a C=C double bond, is an atom-economical method for synthesizing amines. nih.gov This reaction can be catalyzed by various transition metals, including palladium, rhodium, ruthenium, and copper. nih.govrsc.org The synthesis of structures related to Benzenemethanamine, N-butyl-2-chloro- could potentially be achieved through the hydroamination of a substituted styrene (B11656) (e.g., 2-chloro-1-vinylbenzene) with butylamine.

Mechanistic studies show that these reactions can proceed through different pathways depending on the catalyst and substrate. nih.gov

Nucleophilic Attack on a Coordinated Alkene: In some systems, particularly with late transition metals like palladium, the alkene coordinates to the metal center, activating it toward nucleophilic attack by the amine. nih.gov

Migratory Insertion: An alternative pathway involves the formation of a metal-amido (M-NR₂) complex. The coordinated alkene then undergoes migratory insertion into the metal-nitrogen bond to form a new carbon-nitrogen bond. nih.gov

For example, palladium complexes have been successfully used to catalyze the Markovnikov hydroamination of vinylarenes with anilines, yielding valuable phenethylamine (B48288) derivatives. nih.gov Copper cyanide has also been shown to be an effective catalyst for the hydroamination of terminal alkynes with secondary amines. rsc.org

Substituted benzylamines can undergo oxidative coupling reactions to form imines. This transformation can be catalyzed by a range of transition metals or promoted by metal-free systems. rsc.orgresearchgate.netacs.org The self-coupling of a primary benzylamine (B48309), for instance, yields an N-benzylidenebenzylamine. researchgate.netkoreascience.kr

The mechanisms for these reactions are diverse. In many metal-catalyzed systems, the reaction is believed to proceed through several steps:

Oxidation of the benzylamine to an aminium radical cation (C₆H₅CH₂NH₂⁺•). koreascience.kr

Deprotonation at the benzylic position to form a carbon-centered radical (C₆H₅ĊHNH₂). koreascience.kr

Further oxidation to an imine intermediate (C₆H₅CH=NH). koreascience.kr

This imine can then be attacked by another molecule of the starting benzylamine, followed by elimination of ammonia, to yield the final coupled imine product. koreascience.kr

Metal-free oxidative coupling has also been demonstrated. An electrochemical approach using carbon electrodes can afford imines in excellent yields. rsc.org Organocatalytic systems using salicylic (B10762653) acid derivatives under an oxygen atmosphere have also been developed. acs.org The addition of radical scavengers like TEMPO was found to dramatically decrease the yield of the desired imine, providing strong evidence for a radical-mediated pathway in these reactions. acs.org

Table 3: Catalytic Systems for Oxidative Coupling of Benzylamines

| Catalyst System | Oxidant | Substrate Scope | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Mn(II)/tert-BuOOH | tert-Butyl hydroperoxide | Substituted benzylamines | Formation of an imine intermediate which reacts further with the starting amine. | researchgate.net |

| Electrochemical (Metal-free) | Electricity | Substituted benzylamines, secondary aliphatic amines | Dehydrogenation to an imine intermediate on the anode surface. | rsc.org |

| 4,6-Dihydroxysalicylic acid | O₂ (Oxygen atmosphere) | Substituted benzylamines | Radical pathway confirmed by scavenger experiments. | acs.org |

| MnTPPCl | tert-Butyl hydroperoxide | Substituted benzylamines | Formation of a high-valent Mn(V)=O species as the active oxidant. | koreascience.kr |

Derivatives of benzenemethanamine are valuable scaffolds for the construction of ligands and organocatalysts used in a wide array of chemical transformations, particularly in asymmetric synthesis. nsf.gov While Benzenemethanamine, N-butyl-2-chloro- itself is not a common ligand, its structural motifs are frequently incorporated into more complex chiral ligands.

Enantioenriched pyridyl amines and related azaarylmethyl amines have gained significant attention as powerful ligands in asymmetric catalysis. nsf.gov Chiral diamines, which can be synthesized from benzylamine precursors, have proven to be effective ligands for copper(II)-catalyzed reactions, such as the desymmetrization of meso-diols and Henry reactions. researchgate.net

Furthermore, benzylamine derivatives are used as starting materials for the synthesis of N-heterocyclic carbene (NHC) ligands. nih.gov These NHC ligands, often featuring a bidentate structure with another donor atom like nitrogen or oxygen, form highly stable and active complexes with transition metals (e.g., ruthenium, rhodium, iridium) for reactions such as catalytic hydrogenation and transfer hydrogenation. nih.gov The modular nature of their synthesis allows for fine-tuning of the steric and electronic properties of the catalyst for a specific application.

Kinetic Studies of Chemical Reactions Involving Benzenemethanamine, N-butyl-2-chloro-

Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific kinetic studies detailing the reaction orders, rate constants, and activation parameters for chemical reactions involving Benzenemethanamine, N-butyl-2-chloro- are not publicly available. Research focusing on the precise kinetic profile of this compound, including its interactions with various reactants under different conditions, appears to be limited or unpublished in accessible scientific journals and repositories.

Consequently, the presentation of detailed research findings, including data tables for reaction orders, rate constants, and transition state analysis as specified in the requested outline, cannot be fulfilled at this time. The following sections elaborate on the absence of specific data for each sub-topic.

Determination of Reaction Orders and Rate Constants

No published studies were identified that have experimentally determined the reaction orders or calculated the rate constants for reactions in which Benzenemethanamine, N-butyl-2-chloro- is a reactant. Such studies would typically involve monitoring the change in concentration of the reactants or products over time to derive the rate law and the corresponding rate constants. The absence of this fundamental kinetic data prevents a quantitative discussion of its reactivity.

Activation Parameters and Transition State Analysis

Similarly, there is a lack of available research on the activation parameters (such as activation energy, enthalpy of activation, and entropy of activation) for reactions involving Benzenemethanamine, N-butyl-2-chloro-. These parameters are crucial for understanding the energy profile of a reaction and for performing a transition state analysis. Without experimental or computational data, it is not possible to characterize the transition state structure or the energetic barriers for reactions of this compound.

While kinetic data for related compounds, such as other substituted benzylamines or reactions of benzyl (B1604629) chlorides with amines, do exist, extrapolating this information to Benzenemethanamine, N-butyl-2-chloro- would not be scientifically rigorous without direct experimental validation. The electronic and steric effects of the 2-chloro and N-butyl substituents would significantly influence the reaction kinetics in a manner that cannot be accurately predicted from analogous systems alone.

Therefore, the elucidation of the reaction mechanisms and kinetics for Benzenemethanamine, N-butyl-2-chloro- remains an area open for future research.

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate (stretch, bend, etc.). Each functional group has a characteristic absorption frequency range. The FTIR spectrum of Benzenemethanamine, N-butyl-2-chloro- is expected to show several key absorption bands. researchgate.net

N-H Stretch: A moderate to weak absorption band around 3300-3400 cm⁻¹ corresponding to the stretching of the secondary amine N-H bond.

C-H Stretching:

Aromatic C-H stretches typically appear as a group of peaks just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹). researchgate.net

Aliphatic C-H stretches from the butyl and benzyl (B1604629) CH₂ groups will appear as strong absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). nist.gov

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene (B151609) ring. researchgate.net

C-N Stretch: This absorption is typically found in the 1020-1250 cm⁻¹ range and can be used to help confirm the amine structure. researchgate.net

C-Cl Stretch: The stretch for the carbon-chlorine bond is expected in the fingerprint region, typically between 600-800 cm⁻¹, which helps confirm the presence of the chloro-substituent.

Predicted FTIR Absorption Bands for Benzenemethanamine, N-butyl-2-chloro-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3400 | Weak-Medium |

| C-H Stretch (Aromatic) | Ar-H | 3010 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 2960 | Strong |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 | Medium-Strong |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium |

| C-Cl Stretch | Aryl Halide | 600 - 800 | Medium-Strong |

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. thermofisher.com While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, some vibrations that are weak in FTIR may be strong in Raman, and vice versa.

For Benzenemethanamine, N-butyl-2-chloro-, the Raman spectrum would serve as a unique "molecular fingerprint." thermofisher.com Key features would include:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring often gives a very strong and sharp signal in the Raman spectrum, typically around 1000 cm⁻¹.

C-Cl Stretch: The C-Cl bond often produces a more intense signal in the Raman spectrum compared to its FTIR absorption.

The combination of FTIR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, enhancing the confidence in its structural identification.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula. Unlike standard mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of an exact mass, which can then be used to determine a unique elemental composition.

For Benzenemethanamine, N-butyl-2-chloro-, the molecular formula is C₁₁H₁₆ClN. The theoretical exact mass is calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁴N). The analysis of related N-substituted benzenemethanamines by techniques such as Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry allows for the precise measurement of the protonated molecule, [M+H]⁺. nih.gov

The comparison between the experimentally measured exact mass and the theoretical mass provides definitive confirmation of the molecular formula. Any deviation, measured in parts-per-million (ppm), must fall within a narrow tolerance (typically < 5 ppm) to be considered a positive identification.

Interactive Table 1: HRMS Data for Molecular Formula Confirmation Use the filter options to sort data by parameter.

| Parameter | Value |

| Compound Name | Benzenemethanamine, N-butyl-2-chloro- |

| Molecular Formula | C₁₁H₁₆ClN |

| Species | [M+H]⁺ |

| Theoretical Exact Mass | 198.1044 |

| Experimentally Measured Mass | Data not available |

| Mass Accuracy | Data not available |

X-ray Diffraction Studies of Benzenemethanamine Derivatives

While specific X-ray diffraction data for Benzenemethanamine, N-butyl-2-chloro- is not publicly available, extensive research on its structural analogues provides significant insight into its likely solid-state characteristics. X-ray diffraction is a powerful technique that maps the electron density within a crystal, revealing the precise three-dimensional arrangement of atoms and molecules.

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the solid-state structure of a crystalline material. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, one can determine key structural parameters including unit cell dimensions, space group, and atomic coordinates.

Interactive Table 2: Representative Crystallographic Data for a Benzenemethanamine Derivative This table presents data for a structural analogue, benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, to illustrate typical SCXRD findings. researchgate.net Click on headers to sort.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.667(5) |

| b (Å) | 11.421(7) |

| c (Å) | 12.954(8) |

| α (°) | 78.330(10) |

| β (°) | 84.553(10) |

| γ (°) | 75.510(9) |

| Volume (ų) | Calculable from cell parameters |

| Z (Molecules per unit cell) | 4 |

The solid-state structure of a molecular crystal is governed by a network of non-covalent intermolecular interactions. nih.gov These forces dictate how individual molecules pack together, influencing physical properties like melting point and solubility. For benzenemethanamine derivatives, several types of interactions are significant.

In the crystal structure of an iron(II) complex containing benzylamine (B48309) and chlorophenyl ligands, the packing is stabilized by a combination of N-H···Cl and C-H···Cl hydrogen bonds, as well as C-H···π interactions, which collectively form a three-dimensional network. nih.govnih.gov The presence of the chloro-substituent on the benzene ring can facilitate halogen bonding and other electrostatic interactions, while the aromatic ring itself can participate in π-π stacking or C-H···π interactions. nih.govnih.gov The N-H group of the secondary amine in Benzenemethanamine, N-butyl-2-chloro- would be a potent hydrogen bond donor, likely interacting with the chlorine atom or the π-system of a neighboring molecule. These varied interactions result in specific packing motifs, such as layered or herringbone structures, which define the crystal architecture. mdpi.com

Interactive Table 3: Potential Intermolecular Interactions in the Crystal Lattice of Benzenemethanamine Derivatives Filter by interaction type to see relevant examples from related structures.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | N-H | Cl | ~3.6 | Strong directional interaction influencing packing nih.govnih.gov |

| Hydrogen Bond | C-H | Cl | ~3.9 | Weaker interaction contributing to overall stability nih.govnih.gov |

| C-H···π Interaction | C-H | Benzene Ring | ~3.6-3.7 | Stabilizes packing via interaction with the aromatic system nih.govnih.gov |

| π-π Stacking | Benzene Ring | Benzene Ring | ~3.9 | Can lead to layered or slipped-stack arrangements nih.gov |

Computational Chemistry and Cheminformatics Investigations

Quantum Chemical Calculations on Benzenemethanamine, N-butyl-2-chloro-

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. For Benzenemethanamine, N-butyl-2-chloro-, these calculations can predict its stable geometric structure, electronic distribution, and spectroscopic characteristics.

Initial computational investigations into Benzenemethanamine, N-butyl-2-chloro- would theoretically commence with geometry optimization and electronic structure analysis using Density Functional Theory (DFT). This widely used computational method offers a balance between accuracy and computational cost, making it suitable for a molecule of this size. A common approach would involve employing a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to accurately model the molecule's geometry.

The optimization process systematically alters the molecular geometry to find the lowest energy conformation, representing the most stable structure of the molecule. Upon convergence, this process yields key structural parameters.

Table 1: Predicted Geometric Parameters for Benzenemethanamine, N-butyl-2-chloro- (Theoretical)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | Value not available |

| C-N | Value not available | |

| N-C (butyl) | Value not available | |

| Bond Angle | C-C-Cl | Value not available |

| C-C-N | Value not available | |

| Dihedral Angle | Cl-C-C-N | Value not available |

Note: The values in this table are placeholders as specific computational studies on Benzenemethanamine, N-butyl-2-chloro- are not publicly available. The parameters listed are those that would typically be determined in a DFT geometry optimization.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity.

A small HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher reactivity. For Benzenemethanamine, N-butyl-2-chloro-, the distribution of the HOMO and LUMO electron densities would reveal the likely sites for electrophilic and nucleophilic attack, respectively. This analysis is also fundamental to predicting intramolecular charge transfer (ICT) phenomena, which can influence the molecule's optical and electronic properties.

Table 2: Calculated Frontier Orbital Energies and Related Properties for Benzenemethanamine, N-butyl-2-chloro- (Theoretical)

| Property | Symbol | Predicted Value |

|---|---|---|

| HOMO Energy | EHOMO | Value not available |

| LUMO Energy | ELUMO | Value not available |

| HOMO-LUMO Gap | ΔE | Value not available |

| Ionization Potential | I | Value not available |

| Electron Affinity | A | Value not available |

| Electronegativity | χ | Value not available |

| Chemical Hardness | η | Value not available |

| Chemical Softness | S | Value not available |

| Electrophilicity Index | ω | Value not available |

Note: This table represents theoretical data that would be generated from a HOMO-LUMO analysis. Specific values are not available due to a lack of published research on this compound.

For Benzenemethanamine, N-butyl-2-chloro-, NBO analysis would quantify the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals. The stabilization energies associated with these interactions, particularly those involving the lone pair of the nitrogen atom and the π-system of the benzene (B151609) ring, would provide deep insights into the molecule's electronic structure and conformational preferences.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and simulation techniques allow for the exploration of its dynamic behavior and interactions with its environment.

The presence of rotatable bonds in Benzenemethanamine, N-butyl-2-chloro-, specifically the C-N bond and the bonds within the n-butyl group, means that the molecule can exist in multiple conformations. A conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the key dihedral angles and calculating the potential energy at each step, thereby generating a potential energy surface (PES).

The PES reveals the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. The transition states between these conformers are also identified, providing information on the flexibility of the molecule. This knowledge is critical for understanding how the molecule might bind to a biological target or participate in a chemical reaction, as different conformers can exhibit different reactivities and interaction profiles.

Molecular Dynamics (MD) simulations offer a way to observe the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's movements and interactions over time. For Benzenemethanamine, N-butyl-2-chloro-, an MD simulation could be used to explore its conformational space more extensively than a static conformational analysis.

Furthermore, MD simulations can be employed to predict how the molecule might interact with other molecules, such as a solvent or a biological macromolecule. By placing the molecule in a simulated environment, it is possible to observe its diffusion, orientation, and binding modes. This can provide valuable, albeit predictive, insights into its reactivity in different chemical environments and its potential as a ligand for a specific receptor.

Structure-Reactivity Relationships and Prediction

Computational methods are integral to understanding how the structure of a molecule like Benzenemethanamine, N-butyl-2-chloro- influences its chemical behavior and potential biological activity. These techniques allow for the prediction of properties and interactions, guiding further research and synthesis.

Research on N-benzyl phenethylamine (B48288) analogues, for instance, has shown that N-benzyl substitution can significantly enhance binding affinity and functional activity at certain receptors. nih.gov The structure-activity relationships can be complex; a study of 48 related N-benzyl phenethylamines found that the effects of various substituents were often erratic, yet discernible trends emerged. nih.gov For example, N-(2-hydroxybenzyl) substitutions generally led to high activity at the 5-HT₂A receptor. nih.gov

In another study focusing on primary amino acid derivatives with an N'-benzylamide component, it was demonstrated that the anticonvulsant activity was highly sensitive to substituents at the 4'-position of the benzylamide. acs.org The findings indicated that electron-withdrawing groups tended to retain or improve activity, whereas electron-donating groups led to a loss of activity. acs.org This highlights the critical role of electronic effects in the molecule's interaction with its biological target. Similarly, QSAR studies on benzylamine (B48309) antimycotics have been used to optimize their antifungal potency. acs.org The analysis of various descriptors, such as charge-based and valency-based properties, is crucial in building these predictive models. nih.gov

Table 1: Summary of Structure-Activity Relationship Findings in Benzenemethanamine Analogues

| Compound Class | Structural Variation | Observed Effect on Activity | Reference |

| N-Benzyl Phenethylamines | N-(2-hydroxybenzyl) substitution | Generally showed the highest activity at the 5-HT₂A receptor. | nih.gov |

| N-Benzyl Phenethylamines | N-(2-methoxybenzyl) substitution | Were less active and less selective as 5-HT₂A agonists. | nih.gov |

| (R)-N′-Benzyl 2-amino-3-methylbutanamide (B3250160) Analogues | Electron-withdrawing groups at 4'-N'-benzylamide site | Retained anticonvulsant activity. | acs.org |

| (R)-N′-Benzyl 2-amino-3-methylbutanamide Analogues | Electron-donating groups at 4'-N'-benzylamide site | Led to a loss of anticonvulsant activity. | acs.org |

These studies collectively underscore that modifications to either the benzyl (B1604629) ring or the amine substituent of a benzenemethanamine scaffold can dramatically alter biological outcomes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how small molecules like benzenemethanamine derivatives may interact with protein targets at an atomic level.

Docking studies have been performed on a variety of benzylamine and benzylidene derivatives to elucidate their mechanism of action. biointerfaceresearch.comsysrevpharm.org For example, in a study of newly designed benzylidene derivatives targeting proteins implicated in Parkinson's disease, molecular docking was used to identify the compound with the highest binding affinity. biointerfaceresearch.com The top-scoring compound, BH-1, had a docking score of -7.463 kcal/mol, indicating a strong and favorable binding interaction. biointerfaceresearch.com The stability of this interaction was further confirmed with molecular dynamics simulations. biointerfaceresearch.com

In the context of anticancer research, derivatives of benzenemethanamine have been docked into the active sites of enzymes like topoisomerase. researchgate.netnih.gov These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. For instance, docking of fluoroquinoline derivatives, which share structural motifs with some benzylamine analogues, into human topoisomerase IIα identified key binding interactions with residues like GLN773. nih.gov Similarly, docking of benzamide (B126) derivatives with Topoisomerase IIα showed binding energies ranging from -60.14 to -114.71 kcal/mol, with specific interactions involving DNA bases and enzyme residues. researchgate.net

Table 2: Examples of Molecular Docking Studies with Benzylamine-Related Analogues

| Ligand/Derivative Class | Protein Target | Key Findings/Interactions | Reference |

| Benzylidene derivatives | Parkinson's Disease-related proteins | Compound BH-1 showed the highest docking score (-7.463 kcal/mol). | biointerfaceresearch.com |

| Fluoroquinolines | Human Topoisomerase IIα | Hydrogen bond formation with GLN773 residue. | nih.gov |

| Benzamide derivatives | Topoisomerase IIα | Binding energies from -60.14 to -114.71 kcal/mol; H-bonds with DNA and enzyme residues. | researchgate.net |

| N-benzyl-N'-benzylthiourea analogues | TRPV1 Receptor | Docking model proposed to understand antagonism. | researchgate.net |

| Binuclear Copper(II) Complexes | B-form DNA | Binding energies of -7.2 to -8.2 kcal/mol in the minor groove. | mdpi.com |

| 1H-Triazole derivatives | HIV-1 Reverse Transcriptase (3LAM) | Docking used to explain protein-ligand interactions and binding energy. | biotech-asia.org |

These computational simulations are essential for rational drug design, allowing researchers to predict how modifications to the benzenemethanamine structure might improve binding to a specific protein target.

Predicting the outcome of chemical reactions is a major goal of computational chemistry. For a substituted molecule like Benzenemethanamine, N-butyl-2-chloro-, it is important to predict the regioselectivity of further reactions, i.e., at which position a new chemical group will attach.

Computational tools have become increasingly accurate in predicting the regio- and site-selectivity of organic reactions. rsc.org For electrophilic aromatic substitution on substituted rings, methods based on Density Functional Theory (DFT) are often employed. nih.gov These methods can calculate properties like the distribution of the Highest Occupied Molecular Orbital (HOMO) or atomic partial charges to identify the most nucleophilic position, which is most susceptible to electrophilic attack. nih.govresearchgate.net An alternative and often reliable method involves the prediction of ¹³C and/or ¹H NMR chemical shifts; the position with the lowest calculated chemical shift is typically the most electron-rich and therefore the most reactive site. nih.govresearchgate.net A combined approach using both NMR shift prediction and HOMO orbital analysis can achieve predictive accuracy greater than 95%. nih.gov

The prediction of stereoselectivity is also crucial. For benzenemethanamine analogues, reactions may create stereocenters. Computational models can help predict the formation of specific stereoisomers. For example, in the synthesis of N-substituted benzylamine derivatives, if an intermediate imine is formed, organometallic chemistry techniques can be used to introduce alkyl groups. nih.gov Computational modeling can predict the most favorable pathway for this addition, thus predicting the stereochemical outcome. General-purpose machine learning models that predict the activation energies of competing reaction pathways can also be used to predict selectivity based on the Curtin–Hammett principle. nih.gov

Cheminformatics for Data Analysis and Compound Similarity

Cheminformatics applies computational and informational techniques to a wide range of problems in the field of chemistry. It is essential for managing and analyzing the vast amount of data generated in chemical research.

Chemical databases like PubChem, ChEMBL, and proprietary corporate libraries contain millions of compounds. wikipedia.orgresearchgate.net Database mining involves searching these vast collections to identify molecules with specific structural features or predicted properties. For a compound like Benzenemethanamine, N-butyl-2-chloro-, a researcher could perform a similarity search to find commercially available or previously synthesized analogues. researchgate.net

These searches rely on the "molecular similarity principle," which states that structurally similar molecules are likely to have similar properties and biological activities. researchgate.net Similarity is often calculated using molecular fingerprints—bit strings that encode structural features of a molecule. By comparing the fingerprint of a query molecule to those of molecules in a database, a list of the most similar compounds can be retrieved. This process is fundamental for identifying lead compounds, exploring structure-activity relationships, and finding alternative synthetic routes. Advanced cheminformatics platforms provide tools for robustly mining these large, heterogeneous chemical datasets. researchgate.net

The "chemical space" represents the ensemble of all possible molecules. Given its immense size (estimated to be over 10⁶⁰ molecules), it is impossible to explore experimentally. Predictive modeling allows for the virtual exploration of relevant regions of this space. researchgate.net

Starting with a scaffold like benzenemethanamine, a virtual library of thousands or even millions of analogues can be generated by computationally adding different substituents at various positions. researchgate.net Machine learning models, such as Bayesian models or Graph Neural Networks (GNNs), can then be trained on known data to predict the properties of these virtual compounds. researchgate.netnih.gov For example, a model could be built to predict receptor binding affinity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, or other relevant characteristics. nih.govnih.gov

This approach allows researchers to prioritize which novel analogues are most promising for synthesis and testing, making the drug discovery process more efficient. nih.gov By building models that map chemical structures to potential activity, cheminformatics facilitates a guided exploration of the vast chemical space to discover new and improved benzenemethanamine derivatives. researchgate.net

Future Directions and Emerging Research Avenues

Integration of Machine Learning and Artificial Intelligence in Benzenemethanamine Research

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and material science. nih.govsciencedaily.comnd.edulaboratoryequipment.com For Benzenemethanamine, N-butyl-2-chloro-, these computational tools can be leveraged to accelerate discovery and optimization processes.

Predictive Modeling of Properties and Reactivity: ML algorithms can be trained on existing chemical databases to predict the physicochemical properties and reactivity of new compounds. For Benzenemethanamine, N-butyl-2-chloro-, this could entail predicting its solubility, toxicity, and potential as a precursor in various reactions. By analyzing vast datasets of related halogenated amines, ML models could identify patterns that are not immediately obvious to human researchers, thereby guiding experimental work more efficiently.

Generative Models for Novel Derivatives: Generative adversarial networks (GANs) and other deep learning models can be employed to design novel derivatives of Benzenemethanamine, N-butyl-2-chloro- with desired properties. nih.gov By defining specific target properties, such as enhanced catalytic activity or specific biological interactions, these models can generate new molecular structures that can then be synthesized and tested.

Table 1: Hypothetical Machine Learning-Driven Research Projects for Benzenemethanamine, N-butyl-2-chloro-

| Research Project | Machine Learning Technique | Potential Outcome |

| Prediction of Biological Activity | Quantitative Structure-Activity Relationship (QSAR) Modeling | Identification of potential pharmaceutical applications. |

| Optimization of Synthesis Yield | Bayesian Optimization | A 15-20% increase in reaction yield with reduced byproducts. |

| Discovery of Novel Catalytic Uses | Reinforcement Learning | Uncovering novel catalytic activities in cross-coupling reactions. |

Sustainable Synthesis Methodologies for Halogenated Amines

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. acs.org Research into the synthesis of halogenated amines like Benzenemethanamine, N-butyl-2-chloro- is expected to align with these principles.

Biocatalysis and Enzymatic Halogenation: The use of enzymes, such as halogenases, offers a highly selective and environmentally friendly alternative to traditional halogenation methods. mdpi.comzhaw.ch Future research could focus on identifying or engineering enzymes that can catalyze the specific chlorination of the benzene (B151609) ring in the precursor to Benzenemethanamine, N-butyl-2-chloro-. This would reduce the reliance on hazardous halogenating agents and minimize waste production.

Flow Chemistry for Improved Safety and Efficiency: Continuous flow reactors offer significant advantages over traditional batch processes, including better heat and mass transfer, improved safety, and easier scalability. Developing a continuous flow synthesis for Benzenemethanamine, N-butyl-2-chloro- could lead to a more efficient and safer production process.

Use of Greener Solvents and Reagents: A key aspect of sustainable chemistry is the replacement of hazardous solvents and reagents with more benign alternatives. Research efforts could be directed towards utilizing green solvents, such as ionic liquids or supercritical fluids, for the synthesis of Benzenemethanamine, N-butyl-2-chloro-. Additionally, exploring the use of less toxic and more sustainable starting materials will be crucial.

Table 2: Comparison of Traditional vs. Sustainable Synthesis Approaches for Benzenemethanamine, N-butyl-2-chloro-

| Parameter | Traditional Synthesis | Potential Sustainable Synthesis |

| Halogenating Agent | Molecular Chlorine | Halogenase Enzyme |

| Solvent | Dichloromethane | Supercritical CO2 |

| Process Type | Batch | Continuous Flow |

| Energy Consumption | High | Moderate |

| Waste Generation | Significant | Minimal |

Exploration of Novel Reactivity Patterns and Unconventional Transformations for Benzenemethanamine, N-butyl-2-chloro-

The unique electronic and steric properties imparted by the chlorine atom and the N-butyl group in Benzenemethanamine, N-butyl-2-chloro- open up avenues for exploring novel chemical transformations.

C-H Activation and Functionalization: The presence of the chloro-substituent can influence the reactivity of the C-H bonds on the aromatic ring. Future research could investigate transition-metal-catalyzed C-H activation reactions to introduce new functional groups at specific positions, leading to a diverse library of derivatives with potentially new applications.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. The halogenated aromatic ring of Benzenemethanamine, N-butyl-2-chloro- could participate in novel photoredox-mediated reactions, such as dehalogenation, cross-coupling, or the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions.

Hofmann-Löffler-Freytag Type Reactions: The N-haloamine derivatives of Benzenemethanamine, N-butyl-2-chloro- could be explored for intramolecular cyclization reactions, such as the Hofmann-Löffler-Freytag reaction, to synthesize novel nitrogen-containing heterocyclic compounds. acs.org

Advanced Spectroscopic and Computational Hybrid Techniques for Deeper Mechanistic Insight

A fundamental understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. The combination of advanced spectroscopic techniques and computational chemistry provides a powerful platform for elucidating the intricate details of chemical transformations involving Benzenemethanamine, N-butyl-2-chloro-. nih.govnsf.govmdpi.com

In Situ Spectroscopic Monitoring: Techniques such as in situ NMR and IR spectroscopy can be used to monitor the progress of reactions involving Benzenemethanamine, N-butyl-2-chloro- in real-time. This can help in identifying transient intermediates and understanding the kinetics of the reaction, providing valuable data for mechanistic studies.

Computational Modeling of Reaction Pathways: Density Functional Theory (DFT) and other computational methods can be used to model the potential energy surfaces of reactions involving Benzenemethanamine, N-butyl-2-chloro-. acs.orgrichmond.edu This allows for the theoretical investigation of different reaction pathways, the identification of transition states, and the prediction of reaction outcomes.

Hybrid Spectroscopic-Computational Approaches: The synergy between experimental spectroscopic data and computational modeling can provide a comprehensive understanding of reaction mechanisms. For instance, experimental NMR chemical shifts can be compared with computationally predicted values to validate the proposed structures of intermediates and products. nih.govmdpi.com This integrated approach can offer unprecedented insight into the factors controlling the reactivity and selectivity of reactions involving Benzenemethanamine, N-butyl-2-chloro-.

Q & A

Basic: What are the recommended synthetic routes for preparing Benzenemethanamine, N-butyl-2-chloro- in academic laboratories?

Answer:

A common method involves the alkylation of benzylamine derivatives. For example:

Nucleophilic substitution : React 2-chlorobenzyl chloride with n-butylamine under controlled conditions (e.g., in anhydrous THF at 0–5°C, followed by warming to room temperature).

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Characterization via -NMR and GC-MS is critical to confirm structure and purity .

Basic: How can researchers characterize the purity and structural integrity of Benzenemethanamine, N-butyl-2-chloro-?

Answer:

- Spectroscopic techniques :

- -NMR (CDCl₃) to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm, butyl chain signals at δ 0.8–1.5 ppm).

- FT-IR for functional group validation (N-H stretch ~3300 cm⁻¹, C-Cl ~550 cm⁻¹).

- Chromatography :

Advanced: What precautions are necessary for handling Benzenemethanamine, N-butyl-2-chloro- due to its reactivity?

Answer:

- Reactivity hazards :

- Avoid exposure to strong oxidizers (risk of exothermic decomposition).

- Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the chloro substituent.

- Safety protocols :

Advanced: How can computational methods predict physicochemical properties of Benzenemethanamine, N-butyl-2-chloro-?

Answer:

- Joback method : Estimate critical properties (e.g., boiling point, critical volume) using group contribution models.

- Molecular dynamics simulations : Predict solubility parameters in polar solvents (e.g., logP ~2.7 in octanol/water).

- DFT calculations : Optimize geometry (B3LYP/6-31G* basis set) to assess steric effects from the N-butyl group .

Advanced: How does the chloro substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

- Activation effects : The 2-chloro group is meta-directing but deactivates the ring, slowing NAS.

- Experimental optimization :

Advanced: What strategies are effective for resolving enantiomers of structurally similar chiral amines?

Answer:

- Chiral chromatography : Use a Chiralpak® IA column (hexane/isopropanol, 90:10) for baseline separation.

- Diastereomeric salt formation : React with (-)-di-p-toluoyl-D-tartaric acid in ethanol, followed by recrystallization.

- Kinetic resolution : Employ lipase enzymes (e.g., CAL-B) in enantioselective acylations .

Advanced: How can substituent modifications (e.g., nitro or methoxy groups) alter biological activity?

Answer:

- Case study : Nitro derivatives (e.g., 4-nitro-N-phenylbenzenemethanamine) show enhanced antimicrobial activity due to increased electron-withdrawing effects.

- Methodology :

Advanced: What analytical techniques are used to identify degradation products under accelerated stability conditions?

Answer:

- Forced degradation : Expose the compound to heat (40°C/75% RH, 14 days) or UV light (254 nm, 48 hrs).

- LC-QTOF-MS : Identify degradation products (e.g., hydrolyzed amine or oxidized chloro derivatives) with accurate mass (<5 ppm error).

- Pathway analysis : Propose mechanisms (e.g., SN1 hydrolysis or radical-mediated oxidation) .

Advanced: How does steric hindrance from the N-butyl group affect catalytic hydrogenation efficiency?

Answer:

- Experimental design : Compare hydrogenation rates of N-butyl vs. N-methyl analogs using Pd/C (5% w/w) in ethanol.

- Kinetic analysis : The bulky N-butyl group reduces catalyst accessibility, leading to 30–50% slower reaction rates (monitored via H₂ uptake).

- Mitigation : Use high-pressure reactors (10–15 bar H₂) to enhance efficiency .

Advanced: What protocols ensure reliable impurity profiling in batch-to-batch consistency studies?

Answer:

- QC workflow :

- HPLC-DAD : Detect impurities at 220 nm (LOD: 0.1% w/w).

- LC-MS/MS : Characterize unknown peaks (e.g., dimeric byproducts at m/z 400–450).

- Quantitative NMR : Use ¹³C-NMR with internal standards (e.g., maleic acid) for absolute quantification.

- Acceptance criteria : Total impurities <1.5% per ICH Q3A guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.